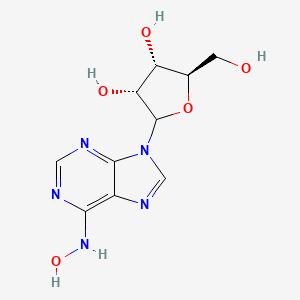

Inosine oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inosine oxime is a chemical compound derived from inosine, a purine nucleoside, through the addition of an oxime functional group. This compound can be classified under the broader category of oximes, which are characterized by the general structure R1R2C=N-OH. Inosine oxime specifically features a hydroxylamine derivative attached to the carbon atom of the ribose sugar in inosine, resulting in a structure that retains the nucleoside's biological significance while introducing unique reactivity due to the oxime group.

- Hydrolysis: In acidic conditions, inosine oxime can hydrolyze to form the corresponding aldehyde and hydroxylamine.

- Reduction: The oxime can be reduced to yield amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Beckmann Rearrangement: Under acidic conditions, it may undergo rearrangement to form amides.

- Dehydration: Inosine oxime can be dehydrated to yield nitriles when treated with acid anhydrides.

These reactions highlight its utility in organic synthesis and medicinal chemistry.

Inosine oxime exhibits significant biological activities, particularly as an inhibitor of various enzymes. Research indicates that it can inhibit inosine 5'-monophosphate dehydrogenase, an enzyme critical in purine metabolism. This inhibition can affect cellular proliferation and has implications for treating certain bacterial infections, as evidenced by studies showing its potential as an antibacterial agent against Staphylococcus aureus infections . Additionally, its structural similarity to other nucleosides allows it to interact with biological systems effectively.

The synthesis of inosine oxime typically involves the following steps:

- Formation of Hydroxylamine: Hydroxylamine is prepared or purchased as a reagent.

- Condensation Reaction: Inosine is reacted with hydroxylamine under acidic conditions (often using hydrochloric acid) to form inosine oxime through a condensation reaction.

- Purification: The resultant product is purified using techniques such as recrystallization or chromatography to isolate pure inosine oxime.

This method is straightforward and highlights the versatility of hydroxylamine in synthesizing oximes from various carbonyl-containing compounds.

Inosine oxime has several applications across different fields:

- Pharmaceuticals: It serves as a lead compound in drug development due to its inhibitory effects on enzymes involved in nucleotide metabolism.

- Bioconjugation: In research, it is used in bioconjugation strategies due to its ability to form stable linkages with biomolecules through oxime formation.

- Research Tools: It acts as a tool for studying enzyme kinetics and metabolic pathways involving purines.

Interaction studies involving inosine oxime focus on its binding affinity and inhibitory effects on target enzymes. For instance, studies have shown that modifications to the structure of inosine oxime can significantly alter its binding interactions with inosine 5'-monophosphate dehydrogenase, impacting its efficacy as an inhibitor . The presence of specific functional groups influences hydrogen bonding and hydrophobic interactions within the active site of the enzyme, which are critical for its inhibitory action.

Inosine oxime shares structural similarities with several other compounds, particularly other nucleoside derivatives and oximes. Below are some similar compounds along with their unique characteristics:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Adenosine Oxime | Derived from adenosine; contains an oxime group | Plays a role in cellular signaling and energy transfer |

| Guanosine Oxime | Derived from guanosine; contains an oxime group | Important in RNA processing and signaling pathways |

| Cytidine Oxime | Derived from cytidine; contains an oxime group | Involved in nucleic acid metabolism |

| Hydroxylamine | Simple amine with hydroxyl group | Precursor for forming various oximes |

| Acetophenone Oxime | Oxime derived from acetophenone | Used in organic synthesis and as a reagent |

Inosine oxime's uniqueness lies in its specific biological activity related to purine metabolism and its potential therapeutic applications against bacterial infections, distinguishing it from other similar compounds that may not exhibit such targeted effects.

The exploration of inosine oxime continues to reveal insights into its chemical behavior and potential applications in medicinal chemistry and biochemistry.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

3414-62-8